molecular formula C11H10N4 B13224239 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile

4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile

Cat. No.: B13224239
M. Wt: 198.22 g/mol
InChI Key: YBMNHWVGUWQYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase-targeted therapies. Its molecular structure incorporates a benzonitrile group linked to a 1-methyl-1H-pyrazole ring via an amino bridge, a scaffold frequently observed in bioactive molecules . The benzonitrile moiety is a privileged structure in pharmaceutical compounds, known for its metabolic stability and its role as a hydrogen bond acceptor that can mimic carbonyl groups, enabling targeted interactions with enzyme active sites . Over 30 nitrile-containing pharmaceuticals are currently prescribed for diverse medicinal indications, underscoring the biocompatibility and therapeutic relevance of this functional group . The 1-methyl-1H-pyrazole subunit is a common heterocycle in FDA-approved anticancer agents and other therapeutic molecules, contributing to favorable physical characteristics and enhanced biological activity . This compound is exclusively intended for research applications such as investigating structure-activity relationships (SAR) in kinase inhibitor design, exploring mechanisms of action in cancer biology, and developing novel therapeutic candidates for hematologic malignancies and other diseases. It is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-[(1-methylpyrazol-4-yl)amino]benzonitrile

InChI

InChI=1S/C11H10N4/c1-15-8-11(7-13-15)14-10-4-2-9(6-12)3-5-10/h2-5,7-8,14H,1H3

InChI Key

YBMNHWVGUWQYPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile

  • Structure : Replaces the pyrazole ring with a 4-chloropyrimidine group.
  • Synthesis: Synthesized via nucleophilic substitution between 4-chloropyrimidin-2-amine and 4-aminobenzonitrile under basic conditions, yielding an 81% isolated yield using Pd/C and sodium acetate in DMAC at 140°C .
  • Key Differences :
    • The pyrimidine ring introduces electronegative chlorine, enhancing electrophilic reactivity compared to the methylpyrazole group.
    • Higher molecular weight (243.67 g/mol vs. ~183.21 g/mol for simpler analogs) due to the pyrimidine substituent.

4-{4-(1-Methyl-1H-pyrazol-4-yl)-1-[2-(1-methyl-1H-pyrazol-4-yl)-ethyl]-1H-imidazol-5-yl}-benzonitrile

  • Structure : Contains dual pyrazole moieties and an imidazole core, creating a polyheterocyclic system.
  • Properties: Molecular weight: 357.41 g/mol (significantly larger due to extended conjugation) .
  • Applications : Used in the synthesis of kinase inhibitors, leveraging its multi-ring system for selective binding .

4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile

  • Structure: Pyrazole is attached directly to the benzene ring at the 3-position instead of via an amino group.
  • Synthesis: Likely synthesized via Suzuki-Miyaura coupling between 3-bromo-1-methylpyrazole and 4-cyanophenylboronic acid.
  • Key Differences: Absence of the amino linker reduces polarity and hydrogen-bonding capacity. Lower molecular weight (183.21 g/mol) and simpler structure compared to the amino-linked derivative .

2-[Hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile

  • Structure : Features a triazole ring and a hydroxymethyl group on the benzonitrile scaffold.
  • Synthesis: Prepared by reacting 2-formylbenzonitrile with 4-amino-1,2,4-triazole in acetonitrile at room temperature .
  • Key Differences: The triazole group introduces additional hydrogen-bonding sites, enhancing solubility in polar solvents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile C₁₁H₁₁N₃ ~197.23 Pyrazole, amino, benzonitrile Likely Pd-catalyzed coupling
4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile C₁₁H₈ClN₅ 243.67 Chloropyrimidine, amino Pd/C, DMAC, 140°C, 81% yield
4-{4-(1-Methyl-1H-pyrazol-4-yl)-...-benzonitrile C₂₀H₁₉N₇ 357.41 Dual pyrazole, imidazole Multi-step heterocyclic assembly
4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile C₁₁H₉N₃ 183.21 Pyrazole (C3-linked) Suzuki coupling (inferred)
2-[Hydroxy(4H-1,2,4-triazol-4-yl)methyl]benzonitrile C₁₀H₉N₅O 215.21 Triazole, hydroxymethyl Room-temperature condensation

Research Findings and Implications

  • Reactivity: The amino linker in 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile provides flexibility for further functionalization, unlike direct C-linked pyrazole analogs .
  • Biological Relevance : Pyrazole-containing compounds are prevalent in kinase inhibitors (e.g., JAK/STAT pathway targets), while triazole derivatives are explored for antimicrobial activity .
  • Synthetic Challenges: The amino-linked derivative may require protection/deprotection strategies during synthesis to prevent side reactions, whereas C-linked analogs are more straightforward .

Notes

  • Data Limitations: Detailed solubility, melting points, and bioactivity data for 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile are absent in the provided evidence. Further experimental studies are needed.
  • Structural Diversity: The comparison highlights how minor modifications (e.g., substituent position, linker type) drastically alter physicochemical and biological properties.

Biological Activity

4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile, also referred to as 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile, is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, which combine a pyrazole moiety with a benzonitrile group, suggest significant biological activity, particularly in the context of neurological disorders and inflammation.

Chemical Structure and Properties

The molecular formula of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile is C11_{11}H10_{10}N4_4, with a molecular weight of 198.22 g/mol. The compound features a benzene ring substituted with an amino group linked to a pyrazole derivative, which is crucial for its biological activity.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity and influencing various signaling pathways critical for cell proliferation and survival. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which plays a vital role in cellular responses to growth factors and stress signals.

Biological Activity

The biological activity of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile has been investigated across various studies:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against HIV. The structure's ability to inhibit reverse transcriptase has been noted, with some derivatives showing EC50_{50} values in the low micromolar range .
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting certain cytokines and chemokines involved in inflammatory responses.
  • Neuroprotective Properties : Given its structural similarity to other neuroactive compounds, there is ongoing research into its neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies

Several case studies have explored the efficacy of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile:

  • In vitro Studies : In cell line assays, the compound demonstrated significant inhibition of cell proliferation in cancer models, suggesting potential use as an anticancer agent. For instance, it was found to inhibit the proliferation of prostate cancer cell lines through androgen receptor modulation .
  • Animal Models : In murine models of inflammation, administration of this compound resulted in reduced inflammatory markers and improved behavioral outcomes in models of anxiety and depression, indicating its potential as a therapeutic agent for mood disorders .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile exhibits distinct biological activities:

Compound NameSimilarityDescription
4-(1H-Pyrazol-1-yl)benzonitrile0.71Similar structure but lacks the methyl group on the pyrazole ring.
1-Methyl-1H-pyrazol-4-amine0.85A precursor used in the synthesis of the target compound.
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile0.82Another pyrazole derivative with potential biological activity.
(3-(1H-Pyrazol-1-yl)phenyl)methanamine0.85Contains a phenyl group similar to the target compound.
(4-(1H-Pyrazol-1-yl)phenyl)methanamine0.84Related structure that also features a pyrazole moiety.

Q & A

Q. What strategies improve experimental phasing in X-ray crystallography for low-resolution datasets?

  • Answer: Anomalous scattering (e.g., S-SAD) or molecular replacement with homologous structures (e.g., rilpivirine analogs) aids phasing. SHELXC/D/E pipelines are robust for high-throughput phasing, even with twinned data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.